

# Zanzalintinib: A Comparative Analysis of its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Zanzalintinib** (XL092) is a next-generation, oral multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated promising anti-tumor activity in various preclinical and clinical settings. [1][2][3] Developed by Exelixis, **Zanzalintinib** is designed to inhibit key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptors (VEGFRs), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[4][5][6] This guide provides a comparative analysis of **Zanzalintinib**'s kinase selectivity profile against other prominent TKIs, supported by available preclinical data.

## Kinase Selectivity Profile: Zanzalintinib vs. Other TKIs

The selectivity of a TKI across the human kinome is a critical determinant of its efficacy and safety profile. A highly selective inhibitor may offer a better-tolerated treatment, while broader spectrum inhibitors might provide a wider range of anti-tumor activity at the cost of increased off-target toxicities.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Zanzalintinib** and other TKIs against a panel of selected kinases. Lower IC50 values indicate greater potency. It is important to note that direct cross-trial or cross-assay comparisons should be made with caution due to potential variations in experimental conditions.



| Kinase<br>Target | Zanzalintini<br>b (XL092)<br>IC50 (nM) | Cabozantini<br>b IC50 (nM) | Sunitinib<br>IC50 (nM) | Axitinib<br>IC50 (nM) | Regorafeni<br>b IC50 (nM) |
|------------------|----------------------------------------|----------------------------|------------------------|-----------------------|---------------------------|
| VEGFR1           | -                                      | -                          | -                      | 0.1                   | 13                        |
| VEGFR2           | 1.6                                    | 0.035                      | 80                     | 0.2                   | 4.2                       |
| VEGFR3           | -                                      | -                          | -                      | 0.1-0.3               | 46                        |
| MET              | 15                                     | 1.3                        | 4000                   | -                     | -                         |
| AXL              | 3.4                                    | 7                          | -                      | -                     | -                         |
| MER              | 7.2                                    | -                          | -                      | -                     | -                         |
| TYRO3            | -                                      | -                          | -                      | -                     | -                         |
| c-KIT            | -                                      | 4.6                        | 1                      | 1.7                   | 7                         |
| RET              | -                                      | 5.2                        | 50                     | -                     | 1.5                       |
| PDGFRβ           | -                                      | -                          | 2                      | 1.6                   | 22                        |
| Raf-1            | -                                      | -                          | -                      | -                     | 2.5                       |
| B-RAF            | -                                      | -                          | -                      | -                     | 28                        |
| B-RAF<br>(V600E) | -                                      | -                          | -                      | -                     | 19                        |

Data compiled from multiple sources. A hyphen (-) indicates that data was not readily available in the public domain.

## **Signaling Pathway Overview**

To visualize the context of **Zanzalintinib**'s primary targets, the following diagrams illustrate the VEGFR and MET signaling pathways.





Click to download full resolution via product page

VEGFR Signaling Pathway Inhibition by **Zanzalintinib**.



Click to download full resolution via product page

MET Signaling Pathway Inhibition by Zanzalintinib.

## **Experimental Protocols**

The determination of a TKI's kinase selectivity profile is typically achieved through in vitro biochemical assays. These assays measure the ability of a compound to inhibit the activity of a panel of purified kinases. Below is a generalized protocol for a common method, the radiometric kinase assay, followed by an overview of a widely used competition binding assay.



#### Radiometric Kinase Assay (Gold Standard)

This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

#### Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
- [(\gamma)-32P]ATP or [(\gamma)-33P]ATP (radiolabeled ATP)
- Test compound (e.g., Zanzalintinib) dissolved in DMSO
- Phosphocellulose paper or membrane
- Wash buffer (e.g., phosphoric acid)
- Scintillation counter and scintillation fluid

#### Procedure:

- Reaction Setup: A reaction mixture is prepared in a microtiter plate containing the kinase, its specific substrate, and the kinase reaction buffer.
- Compound Addition: The test compound, at various concentrations, is added to the reaction wells. A control with DMSO alone is included.
- Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period.
- Termination of Reaction: The reaction is stopped, often by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
- Washing: The membrane is washed multiple times with a wash buffer to remove unincorporated radiolabeled ATP.







- Quantification: The amount of radioactivity incorporated into the substrate on the membrane is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the inhibition data against the compound concentration and fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page

Generalized Workflow of a Radiometric Kinase Assay.



### KINOMEscan™ (Competition Binding Assay)

This is a high-throughput method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase. This method provides a dissociation constant (Kd) which is a measure of binding affinity.

#### Conclusion

**Zanzalintinib** is a potent inhibitor of VEGFR2, MET, and TAM kinases. Based on the available preclinical data, its kinase inhibition profile suggests a more focused targeting of these key oncogenic drivers compared to some of the broader-spectrum TKIs. The shorter half-life of **Zanzalintinib** may also contribute to a more manageable safety profile in the clinical setting.[2] Further comprehensive kinome-wide profiling will provide a more complete understanding of **Zanzalintinib**'s selectivity and its potential for both on-target efficacy and off-target effects. The ongoing and future clinical trials will ultimately define its therapeutic window and role in the treatment of various solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Zanzalintinib (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Exelixis Announces Encouraging Results from Expansion Cohort of Phase 1b STELLAR-001 Trial Evaluating Zanzalintinib in Patients with Advanced Kidney Cancer at IKCS 2023 [businesswire.com]
- 4. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]



- 5. Exelixis Announces Initiation of the STELLAR-304 Phase 3 Pivotal Trial Evaluating Zanzalintinib in Patients with Advanced Non-Clear Cell Kidney Cancer | Exelixis, Inc. [ir.exelixis.com]
- 6. Exelixis Announces Zanzalintinib in Combination with an Immune Checkpoint Inhibitor Improved Overall Survival in STELLAR-303 Phase 3 Pivotal Trial in Patients with Metastatic Colorectal Cancer | Exelixis, Inc. [ir.exelixis.com]
- To cite this document: BenchChem. [Zanzalintinib: A Comparative Analysis of its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146347#zanzalintinib-s-kinase-selectivity-profile-compared-to-other-tkis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com